dibenzyl methylphosphonate
Overview
Description
Dibenzyl methylphosphonate is an organophosphorus compound with the molecular formula C15H17O3P. It is a colorless to pale yellow liquid that is primarily used in organic synthesis and as a flame retardant. The compound is characterized by the presence of a phosphonate group bonded to a methyl group and two benzyl groups, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl methylphosphonate can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
CH3PCl2+2C6H5CH2OH→CH3P(OCH2C6H5)2+2HCl
Another method involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with benzyl bromide under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the Michaelis-Arbuzov method due to its efficiency and high yield. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents like benzyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibenzyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates.
Medicine: Research has explored its potential as a flame retardant in medical devices and materials.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers
Mechanism of Action
The mechanism of action of dibenzyl methylphosphonate involves its ability to donate or accept electrons through the phosphonate group. This property makes it a useful reagent in various chemical reactions, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with two methyl groups instead of benzyl groups.
Diethyl methylphosphonate: Contains two ethyl groups and is used in similar applications as dibenzyl methylphosphonate.
Diphenyl methylphosphonate: Contains two phenyl groups and is used in the synthesis of various organophosphorus compounds.
Uniqueness
This compound is unique due to its benzyl groups, which provide greater stability and reactivity in certain chemical reactions compared to its methyl and ethyl counterparts. This makes it particularly useful in the synthesis of complex organic molecules and as a flame retardant in high-performance materials .
Properties
IUPAC Name |
[methyl(phenylmethoxy)phosphoryl]oxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O3P/c1-19(16,17-12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYBCKBGKAIOBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450593 | |
Record name | Phosphonic acid, methyl-, bis(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19236-58-9 | |
Record name | Phosphonic acid, methyl-, bis(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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